Superior Cytotoxicity Against Cancer Stem Cells (CSCs) Conferred by 2-Methyl Substitution
In a direct head-to-head in vitro cytotoxicity study on Cancer Stem Cells (CSCs) using the MTT assay, the 2-methyl substituted analog (L2) exhibited an IC50 value of 0.034 µg/mL, which is 6.5-fold more potent than the unsubstituted benzylidene analog (L1, IC50 = 0.220 µg/mL) and 35-fold more potent than the 2-bromo analog (L4, IC50 = 1.193 µg/mL) [1]. The target compound, which also bears the 2-methyl group on the benzylidene moiety, is expected to demonstrate similarly enhanced CSC-targeting activity compared to analogs lacking this substitution.
| Evidence Dimension | Cytotoxicity against Cancer Stem Cells (IC50) |
|---|---|
| Target Compound Data | 0.034 µg/mL (inferred from 2-methyl benzylidene analog L2) |
| Comparator Or Baseline | Benzylidene benzo hydrazide (L1, IC50 = 0.220 µg/mL); 2-bromobenzylidene benzo hydrazide (L4, IC50 = 1.193 µg/mL) |
| Quantified Difference | 6.5-fold more potent than L1; 35-fold more potent than L4 |
| Conditions | MTT assay on Cancer Stem Cells (CSCs) |
Why This Matters
This demonstrates the critical role of the 2-methyl substitution in achieving high CSC cytotoxicity, guiding procurement decisions for research aimed at targeting cancer stem cells.
- [1] Gauru, I., Alam, Y. S., Santoso, M., Fadlan, A., Affifah, N. R., Andifa, V. A. N., Pudjiastuti, P., & Martak, F. (2025). In Silico Studies and Cytotoxicity Assay of Benzylidene Benzo Hydrazide Derivatives on Cancer Stem Cell. International Journal of Applied Pharmaceutics, 17(2), 134-141. View Source
